5-Chloro-1-ethyl-1H-pyrazole-4-sulfonyl chloride
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Description
5-Chloro-1-ethyl-1H-pyrazole-4-sulfonyl chloride is a chemical compound with the CAS Number: 1427022-70-5 . It has a molecular weight of 229.09 . The IUPAC name for this compound is this compound .
Molecular Structure Analysis
The InChI code for this compound is 1S/C5H6Cl2N2O2S/c1-2-9-5 (6)4 (3-8-9)12 (7,10)11/h3H,2H2,1H3 . This code provides a standard way to encode the compound’s molecular structure.Chemical Reactions Analysis
While specific chemical reactions involving this compound were not found, pyrazole derivatives are known to undergo various chemical reactions. For instance, they can be produced through a [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane to terminal alkynes .Physical and Chemical Properties Analysis
The physical form of this compound is not specified in the search results .Scientific Research Applications
Catalyst in Organic Synthesis
5-Chloro-1-ethyl-1H-pyrazole-4-sulfonyl chloride is utilized as a precursor or intermediate in the synthesis of various organic compounds. For example, a novel ionic liquid, 1-sulfopyridinium chloride, was synthesized and characterized for its efficiency as a homogeneous and reusable catalyst in organic reactions. This catalyst facilitated the synthesis of bis(3-methyl-1-phenyl-1H-pyrazol-5-ol) derivatives via a tandem Knoevenagel–Michael reaction, showcasing its potential in the creation of complex organic molecules under mild conditions (Moosavi-Zare et al., 2013).
Synthesis of Heterocyclic Compounds
Research indicates the efficient and selective synthesis of heterocyclic compounds, such as sulfonyl chlorides, sulfonyl fluorides, and sulfonamides, using sulfur-functionalized reagents. A study demonstrated the utility of these reagents in a 3-step parallel medicinal chemistry protocol for synthesizing pyrazole-4-sulfonamides, highlighting the versatility of this compound in accessing a wide range of heterocyclic structures with potential pharmaceutical applications (Tucker et al., 2015).
Environmental Applications
In environmental science, this compound's derivatives have been explored for their potential in water treatment processes. Chlorine dioxide, a compound related to sulfonyl chlorides, has been assessed for its ability to oxidize pharmaceuticals during water treatment. This study highlights the reactivity of certain pharmaceutical compounds with chlorine dioxide, suggesting that derivatives of this compound could play a role in the degradation of contaminants in water sources (Huber et al., 2005).
Antimicrobial and Antiviral Research
Compounds synthesized from this compound have been evaluated for their antimicrobial and antiviral activities. For instance, new heterocyclic compounds containing a sulfonamido moiety were synthesized and tested for their potential as antibacterial agents. This research indicates the broad applicability of this compound derivatives in developing new antimicrobial strategies (Azab et al., 2013).
Properties
IUPAC Name |
5-chloro-1-ethylpyrazole-4-sulfonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6Cl2N2O2S/c1-2-9-5(6)4(3-8-9)12(7,10)11/h3H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VECAXDAHYJAQEV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C=N1)S(=O)(=O)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6Cl2N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1427022-70-5 |
Source
|
Record name | 5-chloro-1-ethyl-1H-pyrazole-4-sulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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